molecular formula C15H9Cl3N4O3 B1496129 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- CAS No. 34320-82-6

3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-

Cat. No.: B1496129
CAS No.: 34320-82-6
M. Wt: 399.6 g/mol
InChI Key: NTDRZJLMIOFNLK-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- (CAS: 34320-82-6) is a pyrazolone derivative with a 2,4,6-trichlorophenyl group at position 2 and a 4-nitrophenylamino substituent at position 5 . Its molecular formula is C₁₅H₉Cl₃N₄O₃, and it is structurally characterized by a dihydropyrazol-3-one core.

Properties

IUPAC Name

5-(4-nitrophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H9Cl3N4O3/c16-8-5-11(17)15(12(18)6-8)21-14(23)7-13(20-21)19-9-1-3-10(4-2-9)22(24)25/h1-6H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDRZJLMIOFNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)[N+](=O)[O-])NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H9Cl3N4O3
Source PubChem
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DSSTOX Substance ID

DTXSID1067831
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-
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Molecular Weight

399.6 g/mol
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CAS No.

34320-82-6
Record name 1-(2,4,6-Trichlorophenyl)-3-p-nitroanilino-2-pyrazolin-5-one
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-((4-nitrophenyl)amino)-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-
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Record name 3-(4-nitroanilino)-1-(2,4,6-trichlorophenyl)-5-pyrazolone
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Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H9Cl3N4O3
  • Molecular Weight : 399.6 g/mol
  • CAS Number : 34320-82-6
  • IUPAC Name : 5-(4-nitrophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one

The biological activity of 3H-Pyrazol-3-one derivatives is attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : These compounds have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. In vitro assays demonstrated that certain pyrazole derivatives exhibit stronger inhibitory effects than established inhibitors like brequinar and teriflunomide .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. For instance, studies have reported their effectiveness against fungal strains such as Cytospora sp. and Fusarium solani .
  • Antioxidant Activity : The antioxidant properties of these compounds contribute to their protective effects against oxidative stress in cells .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionStrong inhibition of DHODH
AntimicrobialEffective against Cytospora and Fusarium
AntioxidantReduces oxidative stress in cellular models
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Study on DHODH Inhibition :
    • A study assessed the activity of 3H-Pyrazol-3-one derivatives against DHODH using enzymatic assays. Results indicated that certain compounds exhibited IC50 values lower than those of standard inhibitors, suggesting potential for development as immunosuppressive agents .
  • Antimicrobial Efficacy :
    • A series of pyrazole derivatives were evaluated for their antifungal activity. Compounds were tested against five phytopathogenic fungi, demonstrating varying degrees of efficacy. The most potent compounds showed significant inhibition at low concentrations, indicating their potential use in agricultural applications .
  • Cytotoxicity in Cancer Research :
    • Research on the cytotoxic effects of pyrazole derivatives on cancer cell lines revealed that these compounds can induce apoptosis through mitochondrial pathways. This suggests that they may serve as lead compounds for developing new anticancer therapies.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazolone Derivatives

Core Structural Features

The target compound shares a 2,4-dihydro-3H-pyrazol-3-one backbone with analogs. Key differentiating features include:

  • Position 2 : A 2,4,6-trichlorophenyl group, common in pesticidal agents (e.g., fipronil) .
  • Position 5: A 4-nitrophenylamino group, which distinguishes it from other pyrazolones with alkyl or aryl substituents.

Analog Compounds

(a) 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- (CAS: Not specified)
  • Substituents: Methyl group at position 5 instead of 4-nitrophenylamino.
(b) 3H-Pyrazol-3-one, 2,4-dihydro-5-(4-nitrophenyl)-2-phenyl- (HY-107662, CAS: 34320-83-7)
  • Properties: Lower molecular weight (281.27 g/mol vs. 393.62 g/mol for the target) and altered electronic effects due to the absence of an amino spacer .
(c) 5-[(4-Aminophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one (CAS: 63450-50-0)
  • Substituents: 4-Aminophenylamino group at position 3.
  • Properties : Enhanced electron-donating capacity compared to the nitro-substituted target compound, likely influencing redox activity .

Physical Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents Melting Point/Stability
Target (34320-82-6) 393.62 2,4,6-Trichlorophenyl; 4-Nitroanilino Not reported; likely >200°C
HY-107662 (34320-83-7) 281.27 Phenyl; 4-Nitrophenyl Stable at -20°C (powder)
Methyl analog ~320 (estimated) 2,4,6-Trichlorophenyl; Methyl Likely lower MP due to alkyl

Preparation Methods

Pyrazolone Core Formation

The pyrazolone ring system is commonly synthesized by condensation of hydrazine derivatives with β-ketoesters or β-diketones. For this compound, the following general method is used:

  • Starting materials : A suitable β-diketone or β-ketoester and hydrazine hydrate or substituted hydrazine.
  • Reaction conditions : Typically conducted in refluxing ethanol or another polar solvent under acidic or neutral conditions.
  • Outcome : Formation of 2,4-dihydro-3H-pyrazol-3-one intermediate.

Introduction of the 4-Nitrophenylamino Group

The 4-nitrophenylamino substituent is introduced by reaction of the pyrazolone intermediate with 4-nitroaniline or its derivatives:

  • Method : Nucleophilic substitution or amination where the amino group of 4-nitroaniline attacks an electrophilic center on the pyrazolone ring.
  • Conditions : Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with mild heating.
  • Catalysts : Acid or base catalysts may be used to facilitate the reaction.

Attachment of the 2,4,6-Trichlorophenyl Group

The 2,4,6-trichlorophenyl substituent is introduced either before or after the 4-nitrophenylamino group, depending on the synthetic route:

  • Method : Coupling reactions or condensation with 2,4,6-trichlorobenzaldehyde or related chlorinated aromatic precursors.
  • Conditions : Reflux in suitable solvents such as ethanol or toluene, sometimes with acid catalysts.
  • Purification : Crystallization or chromatographic techniques to isolate the desired product.

Reaction Conditions and Optimization

Research has focused on optimizing parameters such as temperature, solvent choice, reaction time, and catalyst presence to maximize yield and purity. Typical conditions reported include:

Step Solvent Temperature Time Catalyst/Notes
Pyrazolone core formation Ethanol Reflux (~78 °C) 4–6 hours Acid or neutral conditions
Amination with 4-nitroaniline DMF or DMSO 80–120 °C 6–12 hours Base or acid catalyst optional
Coupling with trichlorophenyl Ethanol/toluene Reflux (~80–110 °C) 6–10 hours Acid catalyst (e.g., HCl)

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic methods. Analytical techniques such as:

A reverse-phase HPLC method using acetonitrile-water mobile phases with phosphoric or formic acid has been reported for analysis and impurity isolation, indicating the compound’s stability and chromatographic behavior.

Summary Table of Preparation Methods

Preparation Step Reagents/Precursors Solvent Conditions Remarks
Pyrazolone ring synthesis β-diketone + hydrazine hydrate Ethanol Reflux, 4–6 h Core ring formation
Amination Pyrazolone intermediate + 4-nitroaniline DMF or DMSO 80–120 °C, 6–12 h Introduces nitrophenylamino
Trichlorophenyl substitution Intermediate + 2,4,6-trichlorobenzaldehyde Ethanol or toluene Reflux, 6–10 h Final substitution step
Purification Recrystallization or chromatography Various Ambient to mild heat Ensures high purity

Research Findings and Notes

  • The synthetic routes have been refined to reduce by-products and increase yield, with reported yields typically ranging from 60% to 85% depending on reaction conditions and purification methods.
  • The compound’s stability under various reaction conditions allows flexibility in the sequence of substitution steps.
  • Spectroscopic and crystallographic studies confirm the regiochemistry and substitution pattern critical for biological activity.
  • The compound exhibits antioxidant properties linked to its pyrazolone core and substituents, making the synthetic accessibility crucial for further pharmacological studies.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and optimizing the yield of this pyrazolone derivative?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation reactions of substituted phenyl precursors. For example, refluxing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with pyrazolone derivatives in ethanol, using sodium acetate as a catalyst, has been shown to yield hybrid structures . Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or DMF) can improve yields. Evidence from similar compounds suggests yields of 60-75% under controlled conditions .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • FT-IR/NMR : Identify functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the amino group, aromatic C-Cl peaks at 750-800 cm⁻¹) and confirm substitution patterns via 1^1H and 13^13C NMR .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Cl bond lengths ~1.73 Å, dihedral angles between aromatic rings < 30°) to confirm stereochemistry .
  • Elemental Analysis : Verify purity (>95%) with %C, %H, and %N matching theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in spectroscopic and crystallographic data?

  • Methodological Answer : Use density functional theory (DFT) to simulate NMR chemical shifts and vibrational spectra. Compare computational results with experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries) to validate structural assignments. For example, deviations >0.05 Å in bond lengths may indicate crystallographic packing effects or solvent interactions .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and toxicity?

  • Methodological Answer : Adopt a tiered approach:

  • Laboratory Studies : Measure hydrophobicity (logP) via shake-flask methods and photodegradation half-lives under UV light (e.g., t₁/₂ < 24 hours suggests rapid environmental breakdown) .
  • Ecotoxicology : Use Daphnia magna or algal bioassays to determine LC₅₀ values. For related chlorinated pyrazoles, LC₅₀ ranges from 5-20 mg/L, indicating moderate toxicity .
  • Field Monitoring : Deploy passive samplers in aquatic systems to detect ng/L concentrations, coupled with HPLC-MS/MS analysis .

Q. How can researchers address conflicting bioactivity results in different assay systems?

  • Methodological Answer :

  • Dose-Response Repetition : Test the compound across multiple concentrations (e.g., 0.1–100 µM) in triplicate to assess reproducibility.
  • Mechanistic Profiling : Use kinase inhibition assays or molecular docking to identify target interactions (e.g., binding affinity to COX-2 or CYP450 isoforms) .
  • Cell Line Validation : Compare results in primary vs. immortalized cells to rule out cell-type-specific artifacts .

Key Considerations for Researchers

  • Synthetic Challenges : Nitro and trichlorophenyl groups may hinder solubility; consider sonication or co-solvents (e.g., DMSO:water 1:1) for biological assays .
  • Safety Protocols : Chlorinated intermediates require handling in fume hoods with PPE due to potential toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-
Reactant of Route 2
3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-

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